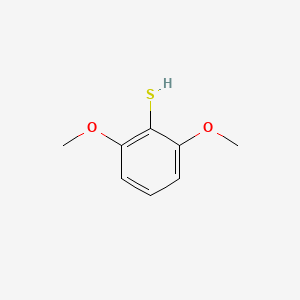

2,6-Dimethoxybenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-9-6-4-3-5-7(10-2)8(6)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYHALUXZFWGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452399 | |

| Record name | 2,6-dimethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-11-1 | |

| Record name | 2,6-dimethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxybenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dimethoxybenzenethiol is an aromatic thiol compound characterized by a benzene ring substituted with a thiol group and two methoxy groups at the ortho positions. This substitution pattern imparts unique chemical and physical properties that make it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis, and reactivity. Due to the limited availability of specific experimental data for this compound, information from closely related analogues is also discussed to provide a broader context for its potential behavior.

Core Physicochemical Properties

The physical properties of this compound are not extensively documented in publicly available literature. However, some key data points have been reported by chemical suppliers. A summary of the available quantitative data is presented in Table 1. For context, data for structurally related compounds are also included.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2,6-Dimethylbenzenethiol (Analogue) | 2-Methoxybenzenethiol (Analogue) |

| Molecular Formula | C₈H₁₀O₂S | C₈H₁₀S | C₇H₈OS |

| Molecular Weight | 170.23 g/mol | 138.23 g/mol | 140.20 g/mol |

| CAS Number | 26163-11-1 | 118-72-9 | 7217-59-6 |

| Melting Point | 85-88 °C | Not Available | Not Available |

| Boiling Point | Not Available | 122 °C at 50 mmHg | Not Available |

| Density | Not Available | 1.038 g/mL at 25 °C | Not Available |

| Solubility | Not Available | Slightly soluble in water | Not Available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the thiol proton (-SH), the chemical shift of which can be influenced by solvent and concentration. The aromatic protons will likely appear as a multiplet, and the methoxy groups will exhibit a singlet peak.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with those bonded to the methoxy and thiol groups having characteristic chemical shifts. The carbon atoms of the methoxy groups will also produce a distinct signal.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The S-H stretching vibration typically appears in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-O stretching from the methoxy groups will likely be observed in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight (170.23). Common fragmentation patterns for aromatic thiols may include the loss of the thiol group or fragments from the methoxy substituents.

Synthesis and Reactivity

Synthesis of Aryl Thiols

A generalized workflow for the synthesis of a thiophenol from a sulfonyl chloride is depicted below.

Figure 1: General workflow for the synthesis of a thiophenol.

Experimental Protocol: General Reduction of a Benzenesulfonyl Chloride

This protocol describes a general method for the reduction of a benzenesulfonyl chloride to the corresponding thiophenol, which could be adapted for the synthesis of this compound.

Materials:

-

2,6-Dimethoxybenzenesulfonyl chloride

-

Zinc dust

-

Sulfuric acid (concentrated)

-

Tetrahydrofuran (THF)

-

Methylene chloride

-

Water

Procedure:

-

Dissolve the 2,6-dimethoxybenzenesulfonyl chloride in THF with stirring.

-

Carefully add a mixture of concentrated sulfuric acid and water to the solution.

-

Add zinc dust portion-wise to the reaction mixture, maintaining the temperature between 50-55 °C.

-

Continue stirring the reaction overnight at room temperature.

-

Remove the THF by rotary evaporation.

-

Work up the reaction mixture with water and extract the product with methylene chloride.

-

The organic layers are combined, dried, and the solvent is evaporated to yield the crude this compound.

-

Purification can be achieved by distillation under reduced pressure or by column chromatography.

Chemical Reactivity

The reactivity of this compound is dictated by the presence of the thiol (-SH) and methoxy (-OCH₃) functional groups.

-

Thiol Group Reactivity: The thiol group is nucleophilic and can participate in various reactions, including S-alkylation, S-acylation, and oxidation to form disulfides. The acidity of the thiol proton allows for the formation of a thiolate anion in the presence of a base, which is a stronger nucleophile.

-

Aromatic Ring Reactivity: The two methoxy groups are electron-donating and activate the aromatic ring towards electrophilic substitution. They direct incoming electrophiles to the ortho and para positions.

A potential reaction pathway involving the nucleophilic thiol is its reaction with an alkyl halide to form a thioether.

Figure 2: General S-alkylation reaction of an aryl thiol.

Biological and Pharmacological Relevance

Specific studies on the biological activity of this compound are limited. However, the structural motifs of dimethoxy-substituted aromatic rings and thiophenols are present in various biologically active molecules. For instance, some dimethoxy-substituted compounds have been investigated for their antioxidant and antimicrobial properties. Thiols are known to play crucial roles in biological systems, often acting as antioxidants or participating in enzymatic reactions. The presence of both functionalities in this compound suggests it could be a valuable scaffold for the development of new therapeutic agents.

This technical guide has summarized the currently available information on the chemical properties of this compound. While specific experimental data for many of its physicochemical properties and detailed experimental protocols are not widely published, this document provides a foundational understanding based on available data and the known chemistry of related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in organic synthesis and drug development.

An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-Dimethoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,6-dimethoxybenzenethiol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide combines theoretical predictions, data from analogous compounds, and established chemical principles to offer a valuable resource for research and development.

Molecular Structure and Chemical Properties

This compound is an aromatic thiol compound characterized by a benzene ring substituted with a thiol group (-SH) and two methoxy groups (-OCH₃) at the ortho positions.

Molecular Formula: C₈H₁₀O₂S

Molecular Weight: 170.23 g/mol

CAS Number: 26163-11-1[1]

The presence of the electron-donating methoxy groups influences the electron density of the aromatic ring and the properties of the thiol group. Electron-donating substituents, such as methoxy groups, in positions ortho and para to a phenolic hydroxyl group are known to lower the O-H bond dissociation enthalpy, thereby enhancing antioxidant activity.[2] A similar effect can be anticipated for the S-H bond in this compound.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not widely available. The following table summarizes known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂S | [1] |

| Molecular Weight | 170.23 g/mol | [1] |

| CAS Number | 26163-11-1 | [1] |

| Melting Point | 85 °C | Commercial Supplier Data |

| Boiling Point | Not available | |

| pKa (Thiol) | Predicted to be slightly lower than thiophenol (~6.6) | Chemical Principles |

| LogP | Predicted to be in the range of 2-3 | Chemical Principles |

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the thiol proton, and the methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | t | 1H | H4 (para to SH) |

| ~ 6.6 - 6.8 | d | 2H | H3, H5 (meta to SH) |

| ~ 3.9 | s | 6H | 2 x -OCH₃ |

| ~ 3.4 | s | 1H | -SH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C2, C6 (ipso to -OCH₃) |

| ~ 130 | C4 (para to SH) |

| ~ 115 | C1 (ipso to -SH) |

| ~ 105 | C3, C5 (meta to SH) |

| ~ 56 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

Key vibrational frequencies are anticipated for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3000-3100 | Medium | C-H stretch | Aromatic |

| ~ 2950, 2850 | Medium | C-H stretch | -OCH₃ |

| ~ 2550 | Weak | S-H stretch | Thiol |

| ~ 1580, 1470 | Strong, Medium | C=C stretch | Aromatic Ring |

| ~ 1250, 1050 | Strong | C-O stretch | Aryl Ether |

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 170 | [M]⁺ |

| 155 | [M - CH₃]⁺ |

| 137 | [M - SH]⁺ |

| 125 | [M - CH₃ - 2H₂O]⁺ |

| 109 | [M - OCH₃ - H₂O]⁺ |

Experimental Protocols

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of O-(2,6-Dimethoxyphenyl) Dimethylthiocarbamate

This step involves the reaction of 2,6-dimethoxyphenol with dimethylthiocarbamoyl chloride in the presence of a base.

Materials:

-

2,6-Dimethoxyphenol

-

Dimethylthiocarbamoyl chloride

-

Sodium hydride (NaH) or another suitable base (e.g., DABCO)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

Procedure:

-

To a dry, nitrogen-purged flask, add 2,6-dimethoxyphenol and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Add dimethylthiocarbamoyl chloride (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield O-(2,6-dimethoxyphenyl) dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-(2,6-Dimethoxyphenyl) Dimethylthiocarbamate

This step involves the thermal rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate.

Materials:

-

O-(2,6-Dimethoxyphenyl) dimethylthiocarbamate

-

High-boiling point solvent (e.g., diphenyl ether) or neat reaction setup

Procedure:

-

Place the O-(2,6-dimethoxyphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.

-

Heat the compound under a nitrogen atmosphere to approximately 250 °C.[3]

-

Maintain this temperature and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

The resulting S-(2,6-dimethoxyphenyl) dimethylthiocarbamate can be purified by column chromatography or used directly in the next step. Note: Palladium-catalyzed or photoredox-catalyzed Newman-Kwart rearrangements can be considered as milder alternatives to the high-temperature thermal reaction.[3][5]

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the S-aryl thiocarbamate to the desired thiophenol.

Materials:

-

S-(2,6-Dimethoxyphenyl) dimethylthiocarbamate

-

Potassium hydroxide (KOH)

-

Ethanol or a similar solvent

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve the S-(2,6-dimethoxyphenyl) dimethylthiocarbamate in ethanol.

-

Add an aqueous solution of potassium hydroxide (excess).

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by distillation or column chromatography.

Relevance in Drug Development and Biological Activity

While no specific biological activities or signaling pathway modulations have been reported for this compound, its structural features suggest potential areas of interest for drug development professionals.

Antioxidant and Anti-inflammatory Potential

Phenolic compounds are well-known for their antioxidant properties. The substitution of the hydroxyl group with a thiol group can modulate this activity. Some studies suggest that thiophenols can exhibit significant radical scavenging activity.[2][6] The presence of electron-donating methoxy groups at the ortho positions is expected to enhance the antioxidant potential of the thiol group by stabilizing the resulting thiyl radical.[2]

Compounds containing the 2-methoxyphenol moiety have been investigated for their antioxidant and cyclooxygenase (COX)-2 inhibitory activities, suggesting potential anti-inflammatory effects.[7] It is plausible that this compound could exhibit similar properties.

Diagram of Potential Antioxidant Action

Caption: Potential radical scavenging mechanism of this compound.

Cytotoxicity and Anticancer Research

Various dimethoxy-substituted aromatic compounds have been investigated for their cytotoxic effects against cancer cell lines.[7][8] The specific substitution pattern of the methoxy groups can significantly influence the cytotoxic potency and selectivity.[7] For instance, some studies have shown that the presence of methoxy groups on aromatic rings can contribute to the antiproliferative activity of certain compounds.[9] The thiol group can also play a role in biological activity, including potential interactions with cellular targets. Therefore, this compound could serve as a scaffold or intermediate for the synthesis of novel cytotoxic agents.

Role in Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is lacking. However, thiols are known to be involved in cellular signaling, particularly in redox-sensitive pathways.[10] Oxidative stress and the cellular redox environment play crucial roles in the regulation of various signaling cascades, including those involved in inflammation, cell proliferation, and apoptosis. Given its potential antioxidant properties, this compound could indirectly influence such pathways by modulating the cellular redox state. Further research is required to investigate any direct interactions with signaling proteins.

Conclusion

This compound is a structurally interesting aromatic thiol with potential for applications in medicinal chemistry and drug development, particularly in the areas of antioxidants and cytotoxic agents. While direct experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the properties and therapeutic potential of this molecule.

References

- 1. Buy Online CAS Number 26163-11-1 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 4. Newman-Kwart Rearrangement [organic-chemistry.org]

- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiol modification and cell signalling in chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,6-Dimethoxybenzenethiol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathway for 2,6-dimethoxybenzenethiol, a valuable sulfur-containing organic compound utilized in various research and development applications, particularly in the synthesis of novel therapeutic agents and specialized organic materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 2,6-dimethoxythiophenol, is an aromatic thiol whose synthesis is of significant interest. The strategic placement of two methoxy groups ortho to the thiol functionality imparts unique electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. The most established and reliable method for the preparation of this compound is through the Newman-Kwart rearrangement of a derivative of 2,6-dimethoxyphenol.

This guide will detail the well-established three-step synthesis pathway, including the formation of an O-aryl thiocarbamate, its thermal rearrangement to an S-aryl thiocarbamate, and the final hydrolysis to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate a thorough understanding and replication of the synthesis.

Core Synthesis Pathway: The Newman-Kwart Rearrangement

The synthesis of this compound from 2,6-dimethoxyphenol proceeds via a three-step sequence centered around the Newman-Kwart rearrangement.[1][2] This rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in a thiocarbamate ester.[1] The driving force for this reaction is the formation of a thermodynamically more stable carbonyl group from a thiocarbonyl group.[2]

The overall synthetic workflow is as follows:

-

Formation of O-(2,6-dimethoxyphenyl) dimethylthiocarbamate: 2,6-Dimethoxyphenol is reacted with dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl thiocarbamate.

-

Newman-Kwart Rearrangement: The O-aryl thiocarbamate undergoes a thermal or catalyzed rearrangement to yield S-(2,6-dimethoxyphenyl) dimethylthiocarbamate.

-

Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under basic conditions to afford the final product, this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of O-(2,6-dimethoxyphenyl) dimethylthiocarbamate

Reaction: 2,6-Dimethoxyphenol is deprotonated by a suitable base and subsequently reacts with dimethylthiocarbamoyl chloride to yield the O-aryl thiocarbamate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,6-Dimethoxyphenol | 154.16 | 10.0 | 1.54 g |

| Sodium Hydride (60% in mineral oil) | 24.00 | 11.0 | 0.44 g |

| Dimethylthiocarbamoyl chloride | 123.60 | 10.5 | 1.30 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

Procedure:

-

A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in mineral oil).

-

The mineral oil is removed by washing the sodium hydride with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere.

-

Anhydrous THF (30 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

A solution of 2,6-dimethoxyphenol (1.54 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension over 15 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes, or until the evolution of hydrogen gas ceases.

-

The mixture is then cooled back to 0 °C, and a solution of dimethylthiocarbamoyl chloride (1.30 g, 10.5 mmol) in anhydrous THF (10 mL) is added dropwise.

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of water (20 mL).

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford O-(2,6-dimethoxyphenyl) dimethylthiocarbamate as a solid.

Step 2: Newman-Kwart Rearrangement to S-(2,6-dimethoxyphenyl) dimethylthiocarbamate

Reaction: The O-aryl thiocarbamate is heated to a high temperature, inducing an intramolecular rearrangement to the S-aryl thiocarbamate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |

| O-(2,6-dimethoxyphenyl) dimethylthiocarbamate | 241.31 | 5.0 | 1.21 g |

| Diphenyl ether (solvent) | - | - | ~10 mL |

Procedure:

-

O-(2,6-dimethoxyphenyl) dimethylthiocarbamate (1.21 g, 5.0 mmol) is placed in a round-bottom flask containing diphenyl ether (~10 mL).

-

The flask is equipped with a condenser and heated in a sand bath to 220-240 °C. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After cooling to room temperature, the reaction mixture is purified directly by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield S-(2,6-dimethoxyphenyl) dimethylthiocarbamate.

Note: The high temperatures required for the thermal Newman-Kwart rearrangement can sometimes lead to side products.[2] Catalytic methods using palladium or photoredox catalysts can facilitate the reaction at lower temperatures, though these methods are often more complex.[1]

Step 3: Hydrolysis to this compound

Reaction: The S-aryl thiocarbamate is hydrolyzed under strong basic conditions to liberate the thiophenol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| S-(2,6-dimethoxyphenyl) dimethylthiocarbamate | 241.31 | 4.0 | 0.97 g |

| Potassium Hydroxide (KOH) | 56.11 | 20.0 | 1.12 g |

| Ethanol | - | - | 20 mL |

| Water | - | - | 5 mL |

Procedure:

-

A solution of S-(2,6-dimethoxyphenyl) dimethylthiocarbamate (0.97 g, 4.0 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

A solution of potassium hydroxide (1.12 g, 20.0 mmol) in water (5 mL) is added to the flask.

-

The mixture is heated to reflux and stirred for 4-6 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water (20 mL) and washed with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.

-

The aqueous layer is cooled in an ice bath and acidified to pH ~2 with concentrated hydrochloric acid.

-

The acidic aqueous layer is then extracted with diethyl ether (3 x 30 mL).

-

The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for the intermediates and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical State |

| O-(2,6-dimethoxyphenyl) dimethylthiocarbamate | C₁₁H₁₅NO₂S | 241.31 | 85-95 | Solid |

| S-(2,6-dimethoxyphenyl) dimethylthiocarbamate | C₁₁H₁₅NO₂S | 241.31 | 70-85 | Solid/Oil |

| This compound | C₈H₁₀O₂S | 170.23 | 80-90 (from carbamate) | Liquid/Low-melting solid |

Signaling Pathway and Logical Relationships

The logical progression of the synthesis can be visualized as a series of transformations, each with specific inputs and outputs.

Conclusion

The synthesis of this compound is reliably achieved through a three-step process starting from 2,6-dimethoxyphenol, with the Newman-Kwart rearrangement being the key transformation. The provided protocols and data serve as a comprehensive guide for the laboratory-scale preparation of this important synthetic building block. Careful execution of each step, particularly the high-temperature rearrangement and the final purification, is crucial for obtaining a high yield and purity of the desired product. This technical guide provides the necessary framework for researchers and professionals to successfully synthesize this compound for their specific applications.

References

An In-depth Technical Guide on the 1H and 13C NMR Spectroscopic Data of 2,6-Dimethoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 2,6-dimethoxybenzenethiol. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents predicted 1H and 13C NMR data based on established spectroscopic principles and data from analogous compounds. Additionally, a detailed experimental protocol for the synthesis of this compound from 2,6-dimethoxyphenol via the Newman-Kwart rearrangement is provided, as this synthetic route is a common method for preparing thiophenols from phenols.

Predicted NMR Data Presentation

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with structurally related molecules.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | H-4 |

| ~6.60 | d | 2H | H-3, H-5 |

| ~3.90 | s | 6H | 2 x -OCH3 |

| ~3.50 | s | 1H | -SH |

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2, C-6 |

| ~129 | C-4 |

| ~110 | C-1 |

| ~105 | C-3, C-5 |

| ~56 | -OCH3 |

Experimental Protocols

A plausible and widely used method for the synthesis of this compound is the Newman-Kwart rearrangement, starting from the readily available 2,6-dimethoxyphenol.

Synthesis of this compound via Newman-Kwart Rearrangement

This synthesis involves a two-step process: the formation of an O-aryl thiocarbamate followed by its thermal rearrangement and subsequent hydrolysis.

Step 1: Synthesis of O-(2,6-dimethoxyphenyl) dimethylthiocarbamate

-

To a solution of 2,6-dimethoxyphenol (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile) is added a base such as sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation.

-

Dimethylthiocarbamoyl chloride (1.1 equivalents) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield O-(2,6-dimethoxyphenyl) dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement and Hydrolysis to this compound

-

The purified O-(2,6-dimethoxyphenyl) dimethylthiocarbamate is heated to a high temperature (typically 200-250 °C) in a high-boiling point solvent (e.g., diphenyl ether) or neat under an inert atmosphere.

-

The rearrangement to S-(2,6-dimethoxyphenyl) dimethylthiocarbamate is monitored by TLC or HPLC.

-

Once the rearrangement is complete, the reaction mixture is cooled to room temperature.

-

The resulting S-(2,6-dimethoxyphenyl) dimethylthiocarbamate is then hydrolyzed by refluxing with a strong base (e.g., potassium hydroxide in ethanol/water).

-

After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to protonate the thiolate.

-

The product, this compound, is extracted with an organic solvent, washed with water, dried, and purified by distillation or chromatography.

General Protocol for NMR Data Acquisition

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).

-

Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for 1H and 100 MHz for 13C.

-

1H NMR Acquisition: A standard proton experiment is performed. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

13C NMR Acquisition: A proton-decoupled 13C NMR experiment is performed. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of 13C and longer relaxation times.

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

FT-IR Spectroscopic Analysis of 2,6-Dimethoxybenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,6-Dimethoxybenzenethiol. This document outlines the expected vibrational modes, a detailed experimental protocol for spectral acquisition, and a logical workflow for analysis. The information presented is intended to support researchers and professionals in the fields of analytical chemistry, materials science, and drug development in the characterization of this and structurally related compounds.

Introduction to FT-IR Spectroscopy of Aromatic Thiols

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. For a molecule like this compound, the FT-IR spectrum is characterized by vibrational modes corresponding to its constituent parts: the thiol group (-SH), the two methoxy groups (-OCH₃), and the 1,2,3-trisubstituted benzene ring.

The analysis of the FT-IR spectrum of this compound allows for:

-

Confirmation of the presence of key functional groups.

-

Identification of the substitution pattern on the aromatic ring.

-

Assessment of sample purity.

-

Monitoring of chemical reactions involving the thiol or methoxy moieties.

Predicted Vibrational Modes of this compound

While a definitive, experimentally validated FT-IR spectrum for this compound is not widely available in public databases, a highly predictive spectrum can be constructed by analyzing the known vibrational frequencies of its functional components. The following table summarizes the expected characteristic absorption bands, their assignments, and their approximate intensities. These assignments are based on data from analogous compounds, including 2,6-dimethoxyphenol, thiophenol, and anisole.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium - Weak | C-H Stretching | Aromatic Ring |

| 2960 - 2830 | Medium | C-H Stretching (asymmetric and symmetric) | Methoxy (-OCH₃) |

| ~2550 | Weak | S-H Stretching | Thiol (-SH) |

| 1600 - 1580 | Medium - Strong | C=C Stretching | Aromatic Ring |

| 1500 - 1400 | Medium - Strong | C=C Stretching | Aromatic Ring |

| ~1465 | Medium | C-H Bending (asymmetric) | Methoxy (-OCH₃) |

| ~1250 | Strong | C-O-C Asymmetric Stretching | Methoxy (-OCH₃) |

| ~1180 | Medium | In-plane C-H Bending | Aromatic Ring |

| ~1040 | Strong | C-O-C Symmetric Stretching | Methoxy (-OCH₃) |

| 900 - 650 | Medium - Strong | Out-of-plane C-H Bending | Aromatic Ring |

| 700 - 600 | Medium - Weak | C-S Stretching | Thiol (-SH) |

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for both solid and liquid samples and requires minimal sample preparation.

3.1. Instrumentation

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.

3.3. Data Acquisition

-

Collect the sample spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3.4. Data Processing

-

Perform a baseline correction on the obtained spectrum to account for any baseline drift.

-

Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.

-

Analyze and assign the observed absorption bands to their corresponding vibrational modes based on established correlation tables and reference spectra.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of this compound, from initial sample handling to final data interpretation.

Caption: Workflow for FT-IR Analysis of this compound.

Conclusion

The FT-IR spectroscopic analysis of this compound provides a rapid and reliable method for its structural characterization. The key vibrational modes, including the weak S-H stretch, strong C-O stretches of the methoxy groups, and the characteristic absorptions of the substituted benzene ring, can be readily identified. Following the detailed experimental protocol and analytical workflow presented in this guide will enable researchers and scientists to obtain high-quality FT-IR spectra and perform accurate interpretations for this compound and its analogues. This information is valuable for quality control, reaction monitoring, and the development of new chemical entities in various scientific disciplines.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-dimethoxybenzenethiol. Due to the absence of publicly available mass spectral data for this specific compound, this guide leverages fragmentation principles of analogous aromatic thiols and methoxy-substituted benzene derivatives to propose a theoretical fragmentation pathway. The information herein is intended to support researchers in the identification and characterization of this compound and related compounds. This document outlines the core data presentation of predicted mass-to-charge ratios, detailed experimental protocols for acquiring mass spectra of aromatic thiols, and visualizations of the predicted fragmentation pathway and experimental workflow.

Core Data Presentation: Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound (C₈H₁₀O₂S, Molecular Weight: 170.23 g/mol ) is anticipated to exhibit a fragmentation pattern characteristic of aromatic compounds containing both methoxy and thiol functional groups. The following table summarizes the predicted principal fragments, their mass-to-charge ratios (m/z), and estimated relative intensities.

| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 170 | 100 | [M]⁺• | Molecular Ion |

| 155 | 60 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 137 | 30 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 127 | 45 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion |

| 122 | 25 | [M - CH₃ - SH]⁺• | Loss of a sulfhydryl radical from the [M - CH₃]⁺ ion |

| 109 | 15 | [M - SH - CO]⁺ | Loss of carbon monoxide from the [M - SH]⁺ ion |

| 94 | 20 | [M - 2(CH₃) - CO]⁺• | Loss of a second methyl radical and CO |

| 77 | 10 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative intensities are estimations based on the predicted stability of the fragment ions and are subject to empirical verification.

Interpretation of the Predicted Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron to form the molecular ion ([M]⁺•) at m/z 170, which is predicted to be the base peak, indicating relative stability.

Key predicted fragmentation pathways include:

-

Loss of a Methyl Radical: A primary and significant fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a stable ion at m/z 155. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

-

Loss of a Sulfhydryl Radical: Cleavage of the C-S bond can lead to the loss of a sulfhydryl radical (•SH), yielding a fragment at m/z 137.

-

Subsequent Loss of Carbon Monoxide: The fragment ion at m/z 155 is expected to undergo further fragmentation by losing a molecule of carbon monoxide (CO), a characteristic fragmentation for methoxy-substituted aromatic ions, to produce an ion at m/z 127.

-

Formation of the Phenyl Cation: As with many benzene derivatives, the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 is anticipated, although its intensity may be relatively low.

Experimental Protocols

While a specific experimental protocol for this compound is not available, the following provides a general and widely applicable methodology for the analysis of aromatic thiols using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or methanol to a final concentration of about 1 mg/mL.

-

Ensure the sample is fully dissolved before injection. If necessary, vortex or sonicate the sample briefly.

Gas Chromatography (GC) Conditions (Typical)

-

Injection Port Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the concentration and required sensitivity.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for this type of analyte.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-350.

-

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).

Visualizations

Predicted Fragmentation Pathway

Experimental Workflow

Physical properties like melting point and boiling point of 2,6-Dimethoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,6-Dimethoxybenzenethiol. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes generalized experimental protocols for the determination of its physical characteristics and a plausible synthetic route. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂S | |

| Molecular Weight | 170.23 g/mol | |

| Melting Point | 85 °C | |

| Boiling Point | Data not available | |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Data not available | |

| CAS Number | 26163-11-1 |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. Therefore, the following sections describe generalized, standard laboratory procedures for these measurements.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small quantity of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Boiling Point

For solid compounds with an anticipated high boiling point, the boiling point is often determined under reduced pressure to prevent decomposition.

Methodology: Thiele Tube Method (for a melted solid)

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the sample will melt. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Observation: The heat source is removed when a steady stream of bubbles is observed. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at that atmospheric pressure.

Synthesis and Characterization Workflow

Following synthesis, a comprehensive characterization is essential to confirm the identity and purity of the compound.

Signaling Pathways and Biological Activity

Currently, there is a notable lack of published research detailing the involvement of this compound in specific signaling pathways or its broader biological activities. While related compounds, such as other thiophenols and methoxy-substituted aromatics, are known to possess a range of biological effects, including antioxidant and enzyme-inhibitory properties, the specific actions of this compound remain an area for future investigation. Professionals in drug development may find this compound to be a novel scaffold for exploring new therapeutic agents.

An In-depth Technical Guide to the Key Chemical Reactions of the Thiol Group in 2,6-Dimethoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving the thiol group of 2,6-dimethoxybenzenethiol. While specific literature on the reactivity of this compound is limited, this document extrapolates its expected chemical behavior based on the well-established reactions of aromatic thiols, with special consideration for the electronic and steric influences of the ortho-methoxy substituents. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an aromatic thiol featuring a sulfhydryl group flanked by two methoxy groups in the ortho positions. This substitution pattern significantly influences the reactivity of the thiol group. The methoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring and can affect the acidity of the thiol. However, they also exert considerable steric hindrance around the sulfur atom, which can impede the approach of bulky reagents. Understanding these competing effects is crucial for predicting and controlling the outcomes of its chemical transformations.

The key reactions of the thiol group in this compound, common to most thiols, include oxidation to disulfides, S-alkylation to form thioethers, S-acylation to generate thioesters, and Michael addition to α,β-unsaturated carbonyl compounds.

Oxidation to Disulfide

The oxidation of thiols to disulfides is a fundamental and common reaction.[1] For this compound, this involves the coupling of two molecules to form 1,2-bis(2,6-dimethoxyphenyl) disulfide. This reaction can be effected by a variety of oxidizing agents, including mild oxidants like iodine and hydrogen peroxide, or even atmospheric oxygen, particularly under basic conditions.[2] The reaction generally proceeds via a thiolate anion, which is a better nucleophile than the neutral thiol.[3]

The steric hindrance from the ortho-methoxy groups in this compound might slow down the rate of disulfide formation compared to unhindered thiophenols. However, the reaction is generally efficient.

Quantitative Data for Thiol Oxidation

The following table summarizes yields for the oxidation of various thiols to their corresponding disulfides under different conditions. While specific data for this compound is not available, these examples provide a useful reference.

| Thiol Substrate | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thiophenol | Bobbitt's Salt | Dichloromethane | Room Temp | 99 | [4] |

| 4-Methylthiophenol | Bobbitt's Salt | Dichloromethane | Room Temp | 98 | [4] |

| 4-Methoxythiophenol | Bobbitt's Salt | Dichloromethane | Room Temp | 95 | [4] |

| Benzyl mercaptan | H₂O₂ / NaI | None | Room Temp | 98 | [5] |

| L-cysteine | H₂O₂ / NaI | Water | Room Temp | 99 | [5] |

Experimental Protocol: Oxidation to Disulfide

Materials:

-

This compound

-

Iodine (I₂)

-

Methanol

-

Sodium thiosulfate solution (10%)

-

Dichloromethane or other suitable organic solvent

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Slowly add a solution of iodine (0.5 eq) in methanol to the thiol solution with stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude disulfide.

-

Purify the product by recrystallization or column chromatography.

S-Alkylation to Thioethers

S-alkylation is a common method for the formation of a carbon-sulfur bond, yielding thioethers. This reaction typically proceeds via an SN2 mechanism where the thiolate anion acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.[6] The reaction is generally carried out in the presence of a base to deprotonate the thiol.[6]

For this compound, the steric hindrance around the sulfur atom may necessitate the use of less bulky alkylating agents or more forcing reaction conditions (e.g., higher temperatures) for efficient conversion, especially with secondary or tertiary alkyl halides.

Quantitative Data for S-Alkylation

The following table provides representative yields for the S-alkylation of various thiols.

| Thiol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thiophenol | Benzyl bromide | K₂CO₃ | DMF | Room Temp | 95 | [6] |

| Thiophenol | Methyl iodide | K₂CO₃ | Water | Room Temp | 92 | [6] |

| 4-Chlorothiophenol | Ethyl bromide | Et₃N | Water | Room Temp | 90 | [6] |

| Thiophenol | Benzyl chloride | TBAOH (aq) | Neat | 50 | 92 | [6] |

Experimental Protocol: S-Alkylation

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

Water

-

Ethyl acetate or other suitable organic solvent

Procedure:

-

To a solution of this compound (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC. For sterically hindered thiols, heating may be required.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude thioether by column chromatography.

S-Acylation to Thioesters

S-acylation of thiols with acylating agents such as acyl chlorides or acid anhydrides provides thioesters.[7] Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. The reaction is typically performed in the presence of a base to neutralize the acid byproduct.[8]

The steric hindrance of this compound could make this reaction more challenging compared to unhindered thiols. The use of more reactive acylating agents or a catalyst might be necessary to achieve good yields.

Quantitative Data for S-Acylation

The following table shows yields for the acylation of various substrates.

| Substrate | Acylating Agent | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Thiophenol | Acetic anhydride | None | Neat (Microwave) | 200 °C | 98 | [8] |

| 4-Methylthiophenol | Acetic anhydride | None | Neat (Microwave) | 200 °C | 99 | [8] |

| Phenol | Acetyl chloride | ZrOCl₂·8H₂O | Neat | Room Temp | 98 | [9] |

| Aniline | Acetic anhydride | Silica sulfuric acid | Neat | Room Temp | 98 | [10] |

Experimental Protocol: S-Acylation

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine or triethylamine

-

Dichloromethane or another inert solvent

-

1M HCl solution

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude thioester by column chromatography.

Michael Addition to α,β-Unsaturated Carbonyls

The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the thia-Michael addition, is a powerful C-S bond-forming reaction.[11] The reaction is typically base-catalyzed, with the thiolate anion acting as the nucleophile.[12]

The steric bulk of this compound might disfavor this reaction compared to less hindered thiols. However, with highly reactive Michael acceptors or under appropriate catalytic conditions, the reaction should still proceed.

Quantitative Data for Michael Addition

The following table presents yields for the Michael addition of various thiols to α,β-unsaturated carbonyl compounds.

| Thiol Substrate | Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thiophenol | Methyl vinyl ketone | None | Neat | 30 | 93 | [11] |

| 4-Chlorothiophenol | Methyl vinyl ketone | None | Neat | 30 | 98 | [11] |

| 4-Methoxythiophenol | Methyl vinyl ketone | None | Neat | 30 | 93 | [11] |

| Benzylthiol | Methyl vinyl ketone | None | Neat | 30 | 76 | [11] |

| Thiophenol | Cyclohex-2-enone | NaHCO₃ | Water | Room Temp | 95 | [13] |

Experimental Protocol: Michael Addition

Materials:

-

This compound

-

α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, cyclohexenone)

-

Triethylamine or another suitable base

-

Ethanol or another suitable solvent

Procedure:

-

Dissolve the α,β-unsaturated carbonyl compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add this compound (1.1 eq) to the solution.

-

Add a catalytic amount of triethylamine (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature and monitor by TLC. The reaction may require gentle heating for sterically hindered substrates.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Conclusion

The thiol group of this compound is expected to undergo the canonical reactions of aromatic thiols, including oxidation, S-alkylation, S-acylation, and Michael addition. The presence of two ortho-methoxy groups introduces significant steric hindrance, which may necessitate more forcing reaction conditions or the use of less bulky reagents to achieve high yields. Conversely, the electron-donating nature of the methoxy groups can influence the nucleophilicity of the thiolate anion. The experimental protocols and quantitative data provided in this guide, derived from analogous systems, offer a solid foundation for designing and executing synthetic transformations with this compound. Researchers should consider these steric and electronic factors when optimizing reaction conditions for their specific applications.

References

- 1. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 5. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. Thioester - Wikipedia [en.wikipedia.org]

- 8. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. scielo.br [scielo.br]

Solubility characteristics of 2,6-Dimethoxybenzenethiol in organic solvents

An In-depth Technical Guide on the Solubility Characteristics of 2,6-Dimethoxybenzenethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific, publicly documented quantitative solubility data for this compound, this document focuses on the theoretical principles governing its solubility, predicted solubility in a range of common organic solvents, and detailed experimental protocols for the precise determination of its solubility in a laboratory setting. A thorough understanding of the solubility of this compound is essential for its application in chemical synthesis, drug development, and materials science, as solubility is a critical factor in reaction kinetics, purification processes, and formulation strategies.

Physicochemical Properties and Predicted Solubility Profile

This compound is an aromatic organosulfur compound. Its molecular structure, featuring a benzene ring substituted with two methoxy groups and a thiol group, dictates its interactions with various solvents. The interplay between the polar thiol and methoxy groups and the nonpolar aromatic ring governs its solubility profile.

General Solubility Expectations:

-

Polar Solvents: The presence of the thiol (-SH) and methoxy (-OCH₃) groups introduces some polarity to the molecule. However, thiols are generally less polar and less capable of forming strong hydrogen bonds compared to their alcohol counterparts. Therefore, this compound is expected to have limited solubility in highly polar protic solvents like water.

-

Non-Polar Solvents: The hydrophobic nature of the benzene ring suggests that this compound will exhibit good solubility in non-polar and moderately polar aprotic organic solvents. Aromatic compounds typically dissolve well in solvents with similar properties.

Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The non-polar benzene ring dominates the molecule's character, limiting its interaction with the highly polar water molecules, despite the presence of polar functional groups. |

| Methanol, Ethanol | Polar Protic | Moderately Soluble | The alkyl portion of the alcohols can interact with the benzene ring, while the hydroxyl group can have some interaction with the methoxy and thiol groups. |

| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | These solvents have a moderate polarity that can effectively solvate both the polar functional groups and the non-polar aromatic ring of this compound. |

| Dichloromethane, Chloroform | Halogenated | Very Soluble | These solvents are effective at dissolving a wide range of organic compounds, including aromatic thiols. |

| Toluene, Hexane | Non-Polar | Very Soluble | The non-polar nature of these solvents allows for strong van der Waals interactions with the aromatic ring of this compound. |

| Diethyl Ether | Ethereal | Very Soluble | The ether's ability to act as a hydrogen bond acceptor and its overall low polarity make it a good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide array of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols describe common methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.

-

Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Transfer the aliquot to a pre-weighed container.

-

-

Solvent Evaporation and Quantification:

-

Evaporate the solvent from the container under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

UV-Vis Spectrophotometric Method

This method is applicable if this compound has a distinct chromophore that absorbs light in the UV-Vis spectrum and the chosen solvent is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the excess solid.

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Caption: A step-by-step workflow for quantitative solubility determination using the gravimetric method.

Caption: Key molecular and solvent factors determining the solubility of this compound.

An In-depth Technical Guide to the Electronic Effects of Methoxy Groups on the Thiol in 2,6-Dimethoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the two methoxy groups on the thiol functionality in 2,6-dimethoxybenzenethiol. A thorough examination of the inductive and resonance effects is presented to elucidate their influence on the acidity, nucleophilicity, and redox potential of the thiol group. This document summarizes key quantitative data, offers detailed experimental protocols for the characterization of this compound, and includes visualizations to illustrate the underlying chemical principles. This guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in the properties and reactivity of substituted thiophenols.

Introduction: The Interplay of Inductive and Resonance Effects

The chemical reactivity of a functional group on an aromatic ring is profoundly influenced by the electronic properties of other substituents. In this compound, the thiol group is flanked by two methoxy groups in the ortho positions. These methoxy groups exert two opposing electronic effects:

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to the withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This effect is distance-dependent and is strongest at the positions closest to the methoxy groups.

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atoms can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions.

Generally, the resonance effect of a methoxy group is stronger than its inductive effect, resulting in an overall electron-donating character.[1] The presence of two methoxy groups ortho to the thiol group in this compound significantly modulates its chemical properties.

Electronic Effects on Key Chemical Properties

The electron-donating nature of the two methoxy groups has a significant impact on the acidity, nucleophilicity, and redox potential of the thiol group in this compound.

Acidity (pKa)

Nucleophilicity

The nucleophilicity of the thiolate anion is a measure of its ability to donate its electron pair to an electrophile. The electron-donating methoxy groups increase the electron density on the sulfur atom, thereby enhancing the nucleophilicity of the corresponding thiolate. Thiophenols are generally more nucleophilic than phenols.[3] The presence of electron-donating substituents further enhances this property. Therefore, the thiolate of this compound is expected to be a potent nucleophile.

Redox Potential

The redox potential of a thiol/disulfide couple is a measure of the ease with which the thiol can be oxidized to a disulfide. Electron-donating groups lower the oxidation potential, making the thiol easier to oxidize. The two methoxy groups in this compound increase the electron density on the aromatic ring and the sulfur atom, which facilitates the removal of an electron. Consequently, this compound is expected to have a lower oxidation potential compared to unsubstituted benzenethiol. Studies on substituted thiophenols have shown that electron-donating groups like methoxy lead to lower oxidation potentials.[4]

Quantitative Data Summary

Due to the limited availability of direct experimental data for this compound, the following table includes data for related compounds to provide a comparative context.

| Compound | pKa | Nucleophilicity (Relative Rate) | Oxidation Potential (Epa vs. Ag/AgCl) |

| Benzenethiol | 6.6 | Baseline | ~1.16 V[5] |

| 4-Methoxybenzenethiol | 6.8 | Higher than Benzenethiol | Lower than Benzenethiol |

| 2,6-Dimethylbenzenethiol | 7.03 ± 0.50 (Predicted)[2] | Higher than Benzenethiol | Lower than Benzenethiol |

| This compound | ~7.0 (Estimated) | Significantly Higher than Benzenethiol | Significantly Lower than Benzenethiol |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the properties of this compound.

Synthesis of this compound

A plausible synthesis route for this compound can be adapted from the synthesis of 2,5-dimethoxybenzenethiol.[6]

Procedure:

-

Starting Material: 2,6-Dimethoxyaniline.

-

Diazotization: Dissolve 2,6-dimethoxyaniline in an aqueous solution of hydrochloric acid at 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Xanthate Formation: Prepare a solution of potassium ethyl xanthate in water. Add the cold diazonium salt solution to the potassium ethyl xanthate solution. A solid precipitate of the xanthate ester will form.

-

Hydrolysis: The xanthate ester is then hydrolyzed to the thiol. This can be achieved by heating the ester in a solution of potassium hydroxide in ethanol.

-

Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Determination of pKa by UV-Vis Spectrophotometry

Principle: The UV-Vis absorption spectrum of a thiophenol changes with pH due to the different electronic transitions in the protonated (ArSH) and deprotonated (ArS⁻) forms. By measuring the absorbance at a specific wavelength at various pH values, a titration curve can be generated, from which the pKa can be determined.

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa (e.g., pH 5 to 9).

-

Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each sample. Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Data Analysis: Plot the absorbance at the chosen wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Measurement of Nucleophilicity by Reaction with an Electrophile

Principle: The nucleophilicity of the thiolate can be quantified by measuring the second-order rate constant of its reaction with a reference electrophile, such as monobromobimane or a quinone methide.

Procedure:

-

Reagents: Prepare solutions of this compound and the reference electrophile in a suitable solvent (e.g., DMSO).

-